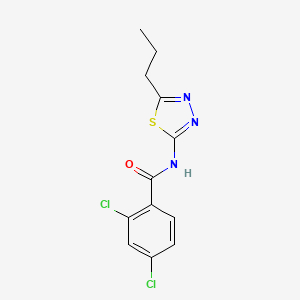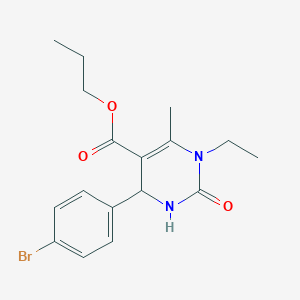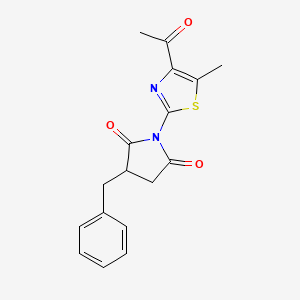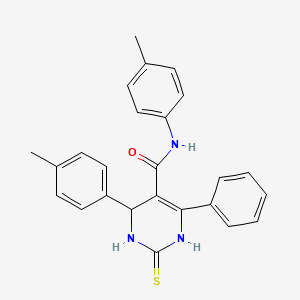![molecular formula C19H18F3NO4 B12493054 2-[(4-Methoxyphenyl)methyl]-3-{[3-(trifluoromethyl)phenyl]carbamoyl}propanoic acid](/img/structure/B12493054.png)
2-[(4-Methoxyphenyl)methyl]-3-{[3-(trifluoromethyl)phenyl]carbamoyl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methoxyphenyl)methyl]-3-{[3-(trifluoromethyl)phenyl]carbamoyl}propanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a methoxyphenyl group, a trifluoromethylphenyl group, and a carbamoyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)methyl]-3-{[3-(trifluoromethyl)phenyl]carbamoyl}propanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . The reaction conditions often include the use of palladium catalysts and boron reagents to facilitate the coupling of the methoxyphenyl and trifluoromethylphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyphenyl)methyl]-3-{[3-(trifluoromethyl)phenyl]carbamoyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(4-Methoxyphenyl)methyl]-3-{[3-(trifluoromethyl)phenyl]carbamoyl}propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenyl)methyl]-3-{[3-(trifluoromethyl)phenyl]carbamoyl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted phenylpropanoic acids and carbamoyl derivatives, such as:
- 2-[(4-Methoxyphenyl)methyl]-3-{[4-(trifluoromethyl)phenyl]carbamoyl}propanoic acid
- 2-[(4-Methoxyphenyl)methyl]-3-{[3-(fluoromethyl)phenyl]carbamoyl}propanoic acid
Uniqueness
The uniqueness of 2-[(4-Methoxyphenyl)methyl]-3-{[3-(trifluoromethyl)phenyl]carbamoyl}propanoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C19H18F3NO4 |
|---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid |
InChI |
InChI=1S/C19H18F3NO4/c1-27-16-7-5-12(6-8-16)9-13(18(25)26)10-17(24)23-15-4-2-3-14(11-15)19(20,21)22/h2-8,11,13H,9-10H2,1H3,(H,23,24)(H,25,26) |
InChI Key |
HUIITDHBGGLFIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}-2-(3-methylphenoxy)acetamide](/img/structure/B12492981.png)
![4-({4-[(4-Chlorobenzyl)oxy]benzyl}amino)butan-1-ol](/img/structure/B12492989.png)
![Ethyl 6-ethyl-2-[(pyridin-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12492998.png)
![N-[4-({[2-(difluoromethoxy)naphthalen-1-yl]methyl}amino)phenyl]acetamide](/img/structure/B12493004.png)


![Methyl 3-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12493013.png)


![N-{[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12493030.png)
![N-{4-[(4-fluorobenzyl)amino]phenyl}acetamide](/img/structure/B12493035.png)
![Propyl 5-({[5-(2,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12493044.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-methyl-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12493047.png)
![5-[(5-Chlorothiophen-2-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B12493055.png)
